Irreversible Active-Site Alkylation Distinguishes Spiroepoxide from Reversible N‑SMase Inhibitors GW4869 and DPTIP
The spiroepoxide inhibitor is an irreversible, active-site-directed inactivator of N‑SMase, whereas GW4869 is a reversible non‑competitive inhibitor and DPTIP is a reversible non‑competitive inhibitor of nSMase2 [1][2]. Irreversible inhibition yields time-dependent, washout-resistant target suppression; reversible inhibitors require sustained free concentration to maintain target coverage [3]. This mechanistic distinction directly impacts experimental design: spiroepoxide enables pulse–chase protocols and cumulative inhibition readouts not achievable with GW4869 or DPTIP [1].
| Evidence Dimension | Inhibition mechanism |
|---|---|
| Target Compound Data | Irreversible, active-site-directed covalent modification of N‑SMase |
| Comparator Or Baseline | GW4869: reversible non-competitive inhibitor (IC₅₀ = 1 µM, rat brain N‑SMase); DPTIP: reversible non-competitive inhibitor (IC₅₀ = 30 nM, human nSMase2) |
| Quantified Difference | Categorical mechanistic difference: irreversible covalent inactivation vs. reversible equilibrium binding |
| Conditions | Biochemical enzyme inhibition assays; washout experiments confirm irreversible binding for spiroepoxide [1][2][3] |
Why This Matters
Irreversible inhibition provides cumulative, time-dependent target suppression that persists after washout, making spiroepoxide the preferred tool for experimental protocols requiring sustained N‑SMase inactivation without continuous compound exposure.
- [1] Giannis, A.; Arenz, C. Synthesis of the first selective irreversible inhibitor of neutral sphingomyelinase. Angew. Chem. Int. Ed. 2000, 39 (8), 1440–1442. View Source
- [2] Rojas, C.; Barnaeva, E.; Thomas, A. G.; Hu, X.; Southall, N.; Marugan, J.; Chaudhuri, A. D.; Yoo, S.-W.; Hin, N.; Slusher, B. S.; Ferrer, M. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation. Sci. Rep. 2019, 9, 241. View Source
- [3] Luberto, C.; Hassler, D. F.; Signorelli, P.; Okamoto, Y.; Sawai, H.; Boros, E.; Hazen-Martin, D. J.; Obeid, L. M.; Hannun, Y. A.; Smith, G. K. Inhibition of tumor necrosis factor-induced cell death in MCF7 by a novel inhibitor of neutral sphingomyelinase. J. Biol. Chem. 2002, 277 (43), 41128–41139. View Source
